![molecular formula C22H28N2O5S B2732398 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 922124-28-5](/img/structure/B2732398.png)
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H28N2O5S and its molecular weight is 432.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a tetrahydrobenzo[b][1,4]oxazepine ring and a benzenesulfonamide group. Its molecular formula is C20H22N2O4S with a molecular weight of approximately 390.5 g/mol. The specific arrangement of functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways.
- Receptor Modulation : It could bind to receptors that modulate cellular signaling pathways related to inflammation and pain.
Mechanism | Description |
---|---|
Enzyme Inhibition | Inhibits enzymes involved in inflammatory responses |
Receptor Modulation | Binds to receptors affecting pain and inflammation |
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound can reduce inflammation in vitro and in vivo by inhibiting pro-inflammatory cytokines.
- Antimicrobial Properties : The sulfonamide group may contribute to antimicrobial activity against certain bacterial strains.
- Potential Antitumor Activity : Some studies have indicated cytotoxic effects on cancer cell lines, suggesting further investigation into its role as an anticancer agent.
Case Studies
A few notable studies have highlighted the biological activity of this compound:
- Anti-inflammatory Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of the oxazepine structure significantly inhibited the production of TNF-alpha in macrophages . This supports its potential use in treating inflammatory diseases.
- Antimicrobial Testing : Another research effort evaluated the antimicrobial efficacy against Staphylococcus aureus and found promising results indicating effective inhibition at low concentrations .
- Cytotoxicity Assays : In vitro assays on various cancer cell lines revealed that the compound induces apoptosis in a dose-dependent manner, warranting further exploration for its use in oncology .
常见问题
Q. What are the key synthetic methodologies for this benzoxazepine-derived sulfonamide compound?
Basic
The synthesis involves multi-step organic reactions:
- Benzoxazepine core formation : Cyclization of precursors under controlled conditions (e.g., using acid/base catalysts or thermal activation) to form the 1,4-oxazepine ring .
- Sulfonamide attachment : Coupling the benzoxazepine intermediate with 4-methoxy-3-methylbenzenesulfonyl chloride via nucleophilic substitution. Solvent selection (e.g., DMF or THF) and base (e.g., triethylamine) are critical for efficiency .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Basic
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR verifies regiochemistry of the benzoxazepine core and sulfonamide substitution patterns .
- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and quantifies purity (>98% by area normalization) .
- Liquid Chromatography–Mass Spectrometry (LC-MS) : Confirms molecular weight (e.g., [M+H]+ ion) and detects impurities .
Q. How can researchers resolve contradictions in reported biological activities of benzoxazepine derivatives?
Advanced
Contradictions often arise from structural variations or assay conditions. Methodological approaches include:
- Comparative Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., propyl vs. ethyl groups on the oxazepine ring) and test activity in standardized assays (e.g., kinase inhibition or cytotoxicity screens) .
- Assay standardization : Use identical cell lines (e.g., HEK293 or HeLa) and positive controls to minimize variability .
- Meta-analysis : Cross-reference data from peer-reviewed studies (e.g., conflicting IC50 values) to identify trends in substituent effects .
Q. What strategies optimize reaction yield and purity during benzoxazepine core synthesis?
Advanced
- Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) improve cyclization efficiency compared to non-polar solvents .
- Temperature control : Maintain 60–80°C during ring closure to avoid side reactions (e.g., dimerization) .
- Catalyst screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to enhance reaction rates .
- Flow chemistry : Reduces by-products (e.g., <5% impurities) via precise reagent mixing and temperature gradients .
Q. How to design experiments to assess the compound’s pharmacokinetic properties?
Advanced
- In vitro metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction, critical for bioavailability predictions .
- In vivo pharmacokinetics : Administer orally/intravenously to rodents and collect plasma samples at intervals (0–24 hr). Calculate AUC, Cmax, and half-life .
Q. What computational tools are recommended for predicting binding modes of this compound?
Advanced
- Molecular docking (AutoDock Vina) : Model interactions with target proteins (e.g., COX-2 or EGFR) using crystal structures from the PDB .
- Molecular Dynamics (GROMACS) : Simulate ligand-protein stability over 100 ns to assess binding free energy (ΔG) .
- QSAR modeling : Train models on benzoxazepine datasets to predict IC50 values for new derivatives .
Q. How to address solubility challenges in biological assays?
Advanced
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles to enhance aqueous dispersion and cellular uptake .
- Salt formation : Synthesize sodium or hydrochloride salts to improve solubility in physiological buffers .
属性
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-6-11-24-18-9-7-16(13-20(18)29-14-22(3,4)21(24)25)23-30(26,27)17-8-10-19(28-5)15(2)12-17/h7-10,12-13,23H,6,11,14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSDFSJMXCWVNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)C)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。